2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide
Overview
Description
2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide is an organic compound that belongs to the class of isoindoliniminium salts. This compound is characterized by the presence of a bromide ion and an isoindoliniminium cation, which is substituted with a 2-ethylphenyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide typically involves the reaction of 2-ethylphenylamine with phthalic anhydride to form the corresponding isoindoline derivative. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: The major products are typically the corresponding N-oxide derivatives.
Reduction: The major products are the reduced isoindoline derivatives.
Substitution: The major products are the substituted isoindoliniminium salts.
Scientific Research Applications
2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other isoindoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl bromide: Similar in structure but lacks the isoindoliniminium moiety.
N-methylisoindoline: Similar isoindoline core but different substituents.
2-(2-chlorophenyl)-1-isoindoliniminium bromide: Similar structure with a chlorine substituent instead of an ethyl group.
Uniqueness
2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and the isoindoliniminium core make it a valuable reagent in various chemical and biological studies.
Properties
IUPAC Name |
2-(2-ethylphenyl)-3H-isoindol-1-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.BrH/c1-2-12-7-4-6-10-15(12)18-11-13-8-3-5-9-14(13)16(18)17;/h3-10,17H,2,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKVSAULCKJTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC3=CC=CC=C3C2=N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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